1-(5-(tert-Butyl)-1H-indol-3-yl)ethanamine
Description
The Indole (B1671886) Moiety: A Cornerstone in Organic Synthesis
The indole moiety, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrrole (B145914) ring, represents a fundamental and highly significant scaffold in the field of organic synthesis. nih.govnih.gov Its prevalence in a vast array of naturally occurring compounds, pharmaceuticals, and functional materials underscores its importance. nih.gov The unique electronic properties of the indole ring system, characterized by a 10-π electron aromatic system, make it amenable to a variety of chemical transformations.
Historically, the synthesis of the indole core has been a subject of extensive research, with classic methods such as the Fischer, Reissert, and Madelung indole syntheses being foundational to the field. nih.gov More contemporary approaches have expanded the synthetic chemist's toolkit to include metal-catalyzed reactions and C-H activation strategies, allowing for the construction of complex indole architectures with high efficiency and selectivity. nih.govnih.gov The indole nucleus is not merely a passive framework; its reactivity, particularly at the C3 position, allows for diverse functionalization, leading to a wide spectrum of derivatives with varied chemical properties. nih.gov
Significance of Substituted Indole-3-ethanamine Scaffolds in Organic Chemistry
The synthesis of substituted indole-3-ethanamine derivatives is a significant area of research, with various methods developed to introduce a wide range of substituents onto both the indole ring and the ethanamine side chain. researchgate.net These synthetic efforts are driven by the desire to create novel molecular architectures with unique chemical and physical properties. The strategic placement of different functional groups allows for the fine-tuning of the molecule's electronic and steric characteristics, which is of great interest in the development of new materials and chemical probes. The versatility of the indole-3-ethanamine scaffold makes it a valuable building block in the construction of more complex molecular systems. bldpharm.com
Structural Characteristics and Nomenclature of 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanamine
The chemical compound at the center of this article is This compound . Its structure is characterized by an indole core with two key substitutions. A bulky tert-butyl group is attached to the 5-position of the benzene portion of the indole ring. The second substitution is an ethanamine group at the 3-position of the pyrrole ring, with the amine functionality on the first carbon of the ethyl chain.
The systematic IUPAC name for this compound is 1-(5-tert-butyl-1H-indol-3-yl)ethan-1-amine . The nomenclature precisely describes the molecular architecture: "indole" denotes the core heterocyclic system, "5-tert-butyl" specifies the location and identity of the substituent on the benzene ring, and "3-yl" indicates the point of attachment of the side chain to the indole nucleus. "ethanamine" describes the two-carbon chain with an amine group, and the "1-" prefix for both the side chain attachment to the indole and the amine position on that chain clarifies the specific isomer.
Below is a data table summarizing the known identifiers for this compound.
| Identifier | Value |
| CAS Number | 1368406-55-6 |
| Molecular Formula | C₁₄H₂₀N₂ |
| Molecular Weight | 216.32 g/mol |
| IUPAC Name | 1-(5-tert-butyl-1H-indol-3-yl)ethan-1-amine |
Structure
3D Structure
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(5-tert-butyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C14H20N2/c1-9(15)12-8-16-13-6-5-10(7-11(12)13)14(2,3)4/h5-9,16H,15H2,1-4H3 |
InChI Key |
BALMOVYHNALPQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNC2=C1C=C(C=C2)C(C)(C)C)N |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1 5 Tert Butyl 1h Indol 3 Yl Ethanamine
Retrosynthetic Analysis of the 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanamine Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org This process involves breaking bonds (disconnections) to identify potential precursors. amazonaws.com
For this compound, two primary disconnections are logical. The first is at the C3-side chain bond, separating the ethanamine moiety from the indole (B1671886) core. The second involves breaking the bonds forming the indole ring itself.
Disconnection 1: C3-Side Chain: This disconnection simplifies the target molecule into 5-tert-butyl-1H-indole and a two-carbon electrophile containing the amine functionality. This approach relies on the known nucleophilicity of the C3 position of the indole ring. wikipedia.org
Disconnection 2: Indole Ring: This strategy involves breaking down the indole nucleus. This can be achieved via disconnections characteristic of classical indole syntheses like the Fischer or Reissert methods. This leads to simpler aromatic precursors already bearing the tert-butyl group.
These disconnections lead to the identification of several key precursors, as detailed in the table below.
| Disconnection Strategy | Key Precursors | Corresponding Forward Synthesis Approach |
| C3-Side Chain | 5-tert-Butyl-1H-indole, an electrophilic two-carbon amine synthon | Functionalization of a pre-formed indole |
| Indole Ring (Fischer) | (4-(tert-Butyl)phenyl)hydrazine, a propanal equivalent | Fischer Indole Synthesis |
| Indole Ring (Reissert) | 4-tert-Butyl-2-nitrotoluene, Diethyl oxalate (B1200264) | Reissert Indole Synthesis |
A key synthetic challenge is the regioselective introduction of the bulky tert-butyl group at the C-5 position of the indole ring. This is typically achieved via Friedel-Crafts alkylation.
The direct tert-butylation of indole itself often leads to a mixture of products due to the high reactivity of multiple positions on the indole ring. Therefore, it is more common to introduce the tert-butyl group onto a simpler benzene-derived precursor before the indole ring is formed. For instance, the Friedel-Crafts tert-butylation of aniline (B41778) or toluene (B28343) derivatives can provide the necessary substituted precursors for subsequent indole synthesis. The alkylation of phenol (B47542) with tert-butanol (B103910) is a well-established process that can be adapted for related aromatic compounds. researchgate.net The reaction typically employs a Lewis acid or a solid acid catalyst like modified clay to facilitate the electrophilic substitution. researchgate.net
Alternatively, starting with commercially available 4-tert-butylaniline (B146146) or a related compound is a common and efficient strategy that bypasses the need for a separate alkylation step.
The C-3 position of the indole nucleus is highly nucleophilic and susceptible to electrophilic attack. wikipedia.org This reactivity is exploited to introduce the ethanamine side chain. Several methods can be employed:
Friedel-Crafts Acylation followed by Reduction: 5-tert-butyl-1H-indole can be acylated at the C-3 position using an appropriate acylating agent, such as acetyl chloride or acetic anhydride (B1165640), under Friedel-Crafts conditions. The resulting 1-(5-(tert-butyl)-1H-indol-3-yl)ethan-1-one can then be converted to the target amine via reductive amination. A procedure for the reductive amination of a related indole carbonyl compound involves using an iridium catalyst with ammonium (B1175870) formate (B1220265). chemicalbook.com
Mannich Reaction: The Mannich reaction provides a route to aminomethylation at the C-3 position. While this typically introduces a single carbon, modifications of this reaction can be used to build more complex side chains.
Nucleophilic Addition to Nitroalkenes: The reaction of 5-tert-butyl-1H-indole with a nitroalkene, such as 1-nitropropene, followed by reduction of the nitro group, can also yield the desired ethanamine side chain.
Addition to Nitrones: A collection of 1-(1H-indol-3-yl)ethanamine derivatives has been prepared through the nucleophilic addition of indoles to nitrones, suggesting this as a viable method. nih.gov
Classical Indole Ring Construction Methodologies Applicable to Substituted Indoles
Several classical methods for indole synthesis can be adapted to prepare 5-substituted indoles. nih.gov The choice of method often depends on the availability of the substituted starting materials.
The Fischer indole synthesis is a robust and widely used method for preparing indoles from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. wikipedia.orgyoutube.com
To synthesize this compound using this method, the key starting materials would be (4-(tert-butyl)phenyl)hydrazine and a suitable carbonyl compound that would lead to the ethanamine side chain. A direct approach to the ethanamine side chain is challenging with this method. A more practical approach involves using a carbonyl compound that installs a precursor to the side chain, which can be later elaborated. For example, reacting (4-(tert-butyl)phenyl)hydrazine with 3-oxobutanal or a protected version would lead to a 2-substituted indole that could potentially be converted to the target. A more common strategy is to synthesize 5-tert-butyl-1H-indole first, using a simpler ketone like acetone, and then functionalize the C-3 position.
The reaction can be catalyzed by a range of Brønsted and Lewis acids. wikipedia.org
| Catalyst Type | Examples |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid, p-Toluenesulfonic acid |
| Lewis Acids | BF₃, ZnCl₂, AlCl₃ |
Modern adaptations of the Fischer indole synthesis, such as the Buchwald modification, utilize palladium catalysis to couple aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org
The Reissert indole synthesis provides another pathway to substituted indoles. wikipedia.orgchemeurope.com This method typically starts with an o-nitrotoluene derivative and diethyl oxalate. wikipedia.orgchemeurope.com For the synthesis of the target compound, the starting material would be 4-tert-butyl-1-methyl-2-nitrobenzene.
The synthesis involves the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.orgchemeurope.com This intermediate then undergoes a reductive cyclization, commonly using zinc in acetic acid, to yield the indole-2-carboxylic acid. wikipedia.orgchemeurope.com Subsequent decarboxylation by heating affords the 5-tert-butyl-1H-indole. wikipedia.orgchemeurope.com The ethanamine side chain would then be introduced in a separate step as described in section 2.1.3.
While the classical Reissert synthesis yields an indole-2-carboxylic acid, modifications exist that can introduce functionality at other positions. wikipedia.org The Reissert methodology is particularly useful for preparing indoles that may be difficult to access through other means. researchgate.net
Larock Indole Synthesis in the Context of Diverse Substitution Patterns
The Larock indole synthesis is a powerful heteroannulation reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne using a palladium catalyst. wikipedia.orgsynarchive.com First reported by Richard C. Larock in 1991, this method is exceptionally versatile, allowing for the creation of a wide array of substituted indoles. wikipedia.org The reaction typically involves palladium(II) acetate (B1210297) as the catalyst, a base such as potassium carbonate, and often a chloride salt like lithium chloride (LiCl) to facilitate the catalytic cycle. wikipedia.orgyoutube.com
The general mechanism proceeds through several key steps:
Oxidative Addition : A Pd(0) species, generated in situ from Pd(OAc)₂, undergoes oxidative addition to the ortho-iodoaniline. youtube.com
Alkyne Coordination and Insertion : The alkyne coordinates to the resulting arylpalladium(II) complex, followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond. youtube.comub.edu
Intramolecular Cyclization : The nitrogen atom of the aniline derivative attacks the newly formed vinylic palladium intermediate, displacing the halide and forming a six-membered palladacycle. youtube.comub.edu
Reductive Elimination : This intermediate then undergoes reductive elimination to form the indole ring and regenerate the Pd(0) catalyst. ub.edu
A crucial aspect of the Larock synthesis is its regioselectivity, which is primarily governed by steric effects. nih.gov The bulkier substituent on the alkyne preferentially orients itself at the C2 position of the resulting indole to minimize steric hindrance. nih.gov This principle allows for predictable control over the substitution pattern of the final indole product. For instance, when an alkyne with two differently sized substituents is used, the larger group will direct the regiochemical outcome of the annulation. nih.gov This versatility makes the Larock synthesis highly applicable for preparing polysubstituted indoles, as it tolerates a wide range of functional groups on both the aniline and alkyne starting materials. nih.gov
| Component | Typical Reagents/Conditions | Role in Reaction | Reference |
|---|---|---|---|
| Aniline Substrate | ortho-iodoaniline derivatives | Forms the benzene (B151609) ring and nitrogen of the indole | wikipedia.org |
| Alkyne Substrate | Disubstituted alkynes | Forms the C2 and C3 atoms and their substituents | wikipedia.org |
| Catalyst | Pd(OAc)₂, Pd/C | Catalyzes the C-C and C-N bond formations | wikipedia.org |
| Base | K₂CO₃, NaOAc | Neutralizes acid formed during the reaction | wikipedia.org |
| Additive | LiCl, n-Bu₄NCl | Facilitates the reductive elimination step | wikipedia.org |
| Regioselectivity Driver | Steric bulk of alkyne substituents | The larger group directs to the indole C2 position | nih.gov |
Madelung Indole Synthesis for Substituted Indoles
The Madelung synthesis is a classic method for preparing indoles through the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-ortho-toluidines. wikipedia.org Reported by Walter Madelung in 1912, this reaction involves the formation of an indole ring by creating a bond between the aromatic ring and the acyl group's carbonyl carbon. wikipedia.org The traditional conditions are quite harsh, typically requiring a strong base like sodium or potassium alkoxide at temperatures between 200–400 °C. wikipedia.org
The mechanism begins with the deprotonation of both the amide nitrogen and the benzylic carbon (the methyl group ortho to the amide). wikipedia.org The resulting carbanion then performs an intramolecular nucleophilic attack on the amide's carbonyl carbon. Subsequent elimination of a water molecule yields the indole ring. wikipedia.org
Due to the vigorous reaction conditions, the original Madelung synthesis was limited in scope. However, significant modifications have expanded its utility for preparing a wider range of substituted indoles. The "Smith-modified Madelung synthesis" utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which can then condense with esters or carboxylic acids under milder conditions. This variation is applicable to a broad spectrum of substituted anilines, including those with alkyl, methoxy, and halide groups. wikipedia.org Furthermore, activating the benzylic methylene (B1212753) group with electron-withdrawing groups can facilitate cyclization under much milder conditions. researchgate.net The choice of base is also critical; potassium bases like potassium tert-butoxide have been found to be more effective than their sodium counterparts for many substrates. researchgate.net
| Method | Starting Material | Base/Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Classic Madelung | N-acyl-o-toluidine | Sodium or potassium alkoxide, 200-400 °C | Fundamental method for 2-alkinylindoles | wikipedia.org |
| Tyson Modification | N-formyl-o-toluidine | Potassium tert-butoxide or potassium amide | Improved yields for indole synthesis itself | researchgate.net |
| Smith Modification | 2-alkyl-N-trimethylsilyl anilines + esters | Organolithium reagents | Wider substrate scope and milder conditions | wikipedia.org |
| Activated Methylene | N-acyl-o-toluidine with EWG on acyl part | Various bases, often milder conditions | Facilitates cyclization via carbanion stabilization | researchgate.net |
Modern Synthetic Strategies for the this compound Core
Modern organic synthesis has introduced more efficient and selective methods for constructing and functionalizing the indole nucleus, moving beyond the classical named reactions. These strategies often rely on transition metal catalysis to achieve high levels of precision and functional group tolerance.
Transition Metal-Catalyzed Approaches for Indole Synthesis and Functionalization
Palladium-Catalyzed C-H Activation and Direct Arylation Strategies
Palladium catalysis has become a cornerstone of modern indole synthesis and functionalization, largely through direct C-H activation and arylation reactions. beilstein-journals.org These methods avoid the need for pre-functionalized starting materials (like halo-indoles or organometallic indole reagents), making them highly atom- and step-economical. beilstein-journals.org
Direct arylation strategies allow for the formation of C-C bonds between an indole C-H bond and an aryl coupling partner, such as an aryl halide or sulfonate. acs.orgacs.org The regioselectivity of these reactions (i.e., whether functionalization occurs at the C2 or C3 position) can often be controlled by the choice of catalyst, ligands, and reaction conditions. acs.org For example, some catalytic systems show high selectivity for C2 arylation of both N-H and N-protected indoles. acs.org Mechanistic studies suggest that these reactions can proceed via an electrophilic palladation mechanism. acs.org
More advanced strategies involve a dual C-H functionalization, where multiple C-H bonds are sequentially activated and functionalized in a single operation. For instance, palladium-catalyzed dual C-H functionalization of N-(2-pyrimidyl)indoles with fluorinated imidoyl chlorides has been developed to synthesize complex, fused indole systems. acs.org This process can involve the formation of a palladacycle intermediate that directs the subsequent C-H activation steps. acs.orgacs.orgnih.gov These methods represent a powerful approach for rapidly building molecular complexity from simple indole precursors. acs.org
Copper-Catalyzed Indole Functionalization Reactions
Copper catalysis offers a cost-effective and less toxic alternative to palladium for many indole functionalization reactions. rsc.org Copper catalysts have been successfully employed in a variety of transformations, including the synthesis of the indole core itself and the direct functionalization of the preformed ring. researchgate.netrsc.org
Copper-catalyzed C-H functionalization allows for the introduction of various groups onto the indole ring. For example, direct regioselective C5-H alkylation of indoles bearing a carbonyl group at the C3 position has been achieved using copper-carbene species. nih.gov This demonstrates that functionalization is not limited to the more reactive pyrrole (B145914) ring (C2 and C3) but can be directed to the benzene portion of the indole as well. nih.gov Mechanistic studies indicate that the C3 carbonyl group can act as a directing group, guiding the catalyst to the remote C5 position. nih.gov
Other copper-catalyzed reactions include C-H insertions with diazomalonates, which can be regioselectively directed to the C2 position if the C3 position is already substituted. acs.org Copper catalysis also enables tandem reactions, where multiple bond-forming events occur in one pot. For example, a copper-catalyzed sequence of Chan-Lam N-arylation followed by an intramolecular cross-dehydrogenative coupling has been used to synthesize multisubstituted indoles from simple enamines and arylboronic acids. rsc.org
Nucleophilic Addition Reactions to Indole-Derived Electrophiles
While the electron-rich nature of the indole ring makes it a natural nucleophile, it can be induced to act as an electrophile under certain conditions, allowing for nucleophilic addition reactions. sci-hub.se This reactivity is typically achieved by introducing strong electron-withdrawing groups onto the indole ring, which reduces its electron density and makes it susceptible to attack by nucleophiles. sci-hub.se
For example, nitroindoles can undergo nucleophilic addition by Grignard reagents at the position adjacent to the nitro group. sci-hub.se The indole nitrogen can also be functionalized with groups that render the C2 or C3 positions electrophilic. The formation of an alkylideneindolium ion, for instance, creates a potent electrophile at the exocyclic carbon, which can be attacked by various carbon nucleophiles. sci-hub.se
More recently, base-catalyzed nucleophilic addition of the indole N-H to activated olefins like vinylene carbonate has been demonstrated. mdpi.com In this reaction, an indole nitrogen anion is formed first, which then acts as the nucleophile. However, this still falls under the broader category of reactions involving indoles and nucleophiles, showcasing the diverse reactivity of the indole scaffold. mdpi.com The stability of the tetrahedral intermediates formed during these additions can be significantly influenced by the geometry of the reacting system. nih.gov These methods, which reverse the typical polarity of the indole, provide complementary strategies for synthesizing complex indole derivatives.
Multi-Component Reactions (MCRs) for Direct Indole Derivative Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step, thereby avoiding the isolation of intermediates. nih.govnih.gov For the synthesis of 3-aminoalkylated indoles, the Mannich-type reaction is a prominent MCR. clockss.orgrsc.org In a hypothetical application to the target molecule, a one-pot reaction could involve 5-tert-butylindole, an appropriate aldehyde, and a suitable amine source.
The general mechanism of a Mannich-type reaction for the synthesis of 3-aminoalkyl indoles involves the in-situ formation of an iminium ion from the reaction of an aldehyde and a secondary amine. The electron-rich indole then acts as a nucleophile, attacking the iminium ion at the C3 position to furnish the 3-aminoalkylated indole. Various catalysts, including L-proline and molecular iodine, have been shown to effectively promote this transformation under mild conditions. nih.govrsc.org A micelle-promoted Mannich-type reaction in water has also been reported as an environmentally benign method for the synthesis of 3-amino alkylated indoles. clockss.org
A plausible three-component approach to a precursor of this compound could utilize 5-tert-butylindole, acetaldehyde, and a protected amine, such as a carbamate (B1207046), in the presence of a suitable catalyst. Subsequent deprotection would then yield the final product. The Fischer indole synthesis can also be adapted into a three-component process, starting from a nitrile, an organometallic reagent, and an arylhydrazine, to generate multiply substituted indoles in a one-pot procedure. nih.gov
Strategies for the Stereoselective Synthesis of the Ethanamine Moiety
The ethanamine moiety of the target compound contains a stereocenter, necessitating stereoselective synthetic methods to obtain enantiomerically pure forms. Strategies to achieve this include the use of chiral auxiliaries, catalytic asymmetric synthesis, and enzymatic resolution.
Chiral Auxiliary-Mediated Synthesis:
A widely employed strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. rsc.orgwikipedia.orgsigmaaldrich.com For the synthesis of this compound, a plausible precursor would be 3-acetyl-5-tert-butylindole. The acetyl group can be modified by attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.orgnih.gov
The resulting chiral imide or amide can then undergo a diastereoselective reduction of the ketone or a related derivative. For instance, the formation of a chiral enolate followed by a reaction sequence can introduce the amino group stereoselectively. Subsequent cleavage of the chiral auxiliary under mild conditions affords the enantiomerically enriched ethanamine. organic-chemistry.org A notable example in a related system is the stereospecific methylation of a cis-2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one to produce enantiomerically pure α-methyl-L-tryptophan. researchgate.net
Catalytic Asymmetric Synthesis:
Catalytic asymmetric methods provide a more atom-economical approach to enantiomerically pure compounds. One potential strategy is the catalytic asymmetric reduction of a suitable prochiral precursor, such as an enamine or imine derived from 3-acetyl-5-tert-butylindole. Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, can facilitate the enantioselective addition of hydrogen or a hydride source to the C=N double bond.
Another approach is the catalytic asymmetric conjugate addition of an amine source to a 3-vinylindole derivative. Chiral amines have been demonstrated to act as effective organocatalysts for asymmetric conjugate additions to various Michael acceptors through enamine activation. rsc.org
Protection and Deprotection Chemistry in the Synthesis of this compound Precursors
The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups, such as the amine, to prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its selective removal.
Amine Protecting Groups (e.g., N-Boc, N-PMB)
N-Boc (tert-Butoxycarbonyl) Protection:
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including those that are basic, nucleophilic, and involve catalytic hydrogenation. nih.gov The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base or a catalyst like Indion 190 resin. scispace.com For tryptamine (B22526) derivatives, both the indole nitrogen and the side-chain amine can be protected with a Boc group. nih.gov
| Protecting Group | Reagents for Protection | Typical Conditions |
| N-Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., NEt₃, DMAP), Acetonitrile, 0 °C nih.gov |
| N-Boc | Di-tert-butyl dicarbonate ((Boc)₂O), Indion 190 resin | Solvent-free, Room Temperature scispace.com |
N-PMB (p-Methoxybenzyl) Protection:
The p-methoxybenzyl (PMB) group is another common protecting group for amines and the indole nitrogen. synarchive.comtotal-synthesis.com It is generally introduced by reacting the amine with p-methoxybenzyl chloride (PMB-Cl) in the presence of a base like sodium hydride (NaH). synarchive.comtotal-synthesis.com The PMB group offers different deprotection options compared to the Boc group, allowing for orthogonal protection strategies.
| Protecting Group | Reagents for Protection | Typical Conditions |
| N-PMB | p-Methoxybenzyl chloride (PMB-Cl), Sodium Hydride (NaH) | DMF, 0 °C to Room Temperature synarchive.com |
Deprotection Methodologies and Their Selectivity
The selective removal of protecting groups is a critical step in the final stages of a synthesis. The choice of deprotection method depends on the specific protecting group and the sensitivity of other functional groups in the molecule.
N-Boc Deprotection:
The Boc group is acid-labile and is commonly removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. nih.gov However, milder and more selective methods have been developed. For instance, thermal deprotection in continuous flow has been shown to be effective and can even allow for the selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group. acs.orgacs.org Other reported methods include the use of oxalyl chloride in methanol (B129727), which is mild and proceeds at room temperature, and silica (B1680970) gel in refluxing toluene. nih.govjlu.edu.cn
N-PMB Deprotection:
The PMB group can be cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN). clockss.orgorganic-chemistry.org It can also be removed under acidic conditions, for example, with trifluoroacetic acid (TFA). clockss.orgepa.govcommonorganicchemistry.com The choice between oxidative and acidic deprotection allows for selectivity in molecules containing other acid- or oxidation-sensitive groups.
| Protecting Group | Reagents for Deprotection | Typical Conditions | Selectivity Notes |
| N-Boc | Trifluoroacetic acid (TFA) | Dichloromethane, Room Temperature | Standard acidic cleavage. nih.gov |
| N-Boc | Thermal (Continuous Flow) | Methanol or Trifluoroethanol, 150-240 °C | Can be selective for aryl vs. alkyl N-Boc. acs.orgacs.org |
| N-Boc | Oxalyl chloride, Methanol | Room Temperature | Mild conditions. nih.gov |
| N-Boc | Silica Gel | Toluene, Reflux | Mild, heterogeneous conditions. jlu.edu.cn |
| N-PMB | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Toluene, Water, 80 °C | Oxidative cleavage. clockss.org |
| N-PMB | Trifluoroacetic acid (TFA) | Dichloromethane, Room Temperature | Acidic cleavage. clockss.orgepa.govcommonorganicchemistry.com |
Elucidation of Reaction Mechanisms Pertaining to 1 5 Tert Butyl 1h Indol 3 Yl Ethanamine Synthesis
Mechanistic Pathways of Indole (B1671886) Annulation Reactions
The construction of the indole nucleus, a process known as indole annulation, is a cornerstone of heterocyclic chemistry. Numerous named reactions have been developed for this purpose, each proceeding through distinct mechanistic pathways. These routes can be broadly categorized into concerted and stepwise processes, often involving various reactive intermediates.
Concerted and Stepwise Reaction Mechanisms
The distinction between concerted and stepwise mechanisms lies in the timing of bond-forming and bond-breaking events. In a concerted reaction , all bond changes occur simultaneously within a single transition state, without the formation of a stable intermediate. youtube.comquora.com Conversely, a stepwise mechanism involves two or more elementary steps, proceeding through one or more reactive intermediates. youtube.comquora.com
A prime example of a concerted pathway in indole synthesis is the Fischer indole synthesis , which involves a ub.eduub.edu-sigmatropic rearrangement as the key step. youtube.comyoutube.com This pericyclic reaction proceeds through a cyclic, six-membered transition state where the N-N bond is cleaved as a new C-C bond is formed. youtube.comyoutube.com
In contrast, many other indole syntheses, such as the Bischler-Möhlau and Larock syntheses, follow stepwise mechanisms. The Larock indole synthesis , for instance, is a palladium-catalyzed process that involves a sequence of distinct steps: oxidative addition, alkyne insertion, intramolecular cyclization, and reductive elimination, with organopalladium species acting as key intermediates. ub.eduyoutube.com
The table below summarizes the mechanistic nature of several common indole synthesis methods.
Table 1: Mechanistic Classification of Key Indole Synthesis Reactions| Reaction Name | Typical Mechanism | Key Mechanistic Feature |
|---|---|---|
| Fischer Indole Synthesis | Concerted (key step) | ub.eduub.edu-Sigmatropic Rearrangement youtube.com |
| Larock Indole Synthesis | Stepwise | Palladium-catalyzed annulation ub.edu |
| Bartoli Indole Synthesis | Stepwise | Grignard addition, pericyclic reaction youtube.com |
| Gassman Indole Synthesis | Stepwise | Electrophilic attack, rearrangement youtube.com |
Intermediates Involved (e.g., carbocations, radical species)
Stepwise indole syntheses proceed through various transient species. allen.inCarbocations are common intermediates, particularly in acid-catalyzed reactions. allen.inlibretexts.org They are positively charged carbon species that are typically planar and sp² hybridized, possessing a vacant p-orbital. youtube.com Their stability is influenced by substitution, with tertiary carbocations being more stable than secondary, which are more stable than primary ones. libretexts.orgyoutube.com In many indole syntheses, electrophilic attack on an activated aromatic ring generates a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), which then undergoes further reaction to form the heterocyclic ring. pearson.com
Radical intermediates , which contain an unpaired electron, are also encountered, though perhaps less commonly in traditional indole annulations. libretexts.org These species are often generated under thermal, photochemical, or specific reagent-induced conditions. libretexts.orgacs.org For example, some modern visible-light-induced dearomative annulations of indoles proceed via radical pathways, where single-electron transfer (SET) processes generate aryl or other radical species that initiate cyclization. acs.org The reaction of indoles with tert-butyl hypochlorite (B82951) can also proceed via a radical mechanism involving the homolytic cleavage of the O–Cl bond. mdpi.com
Mechanisms of tert-Butyl Group Introduction and Transformations
The introduction of the bulky tert-butyl group at the C5 position of the indole ring is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic aromatic substitution.
Electrophilic Aromatic Substitution with tert-Butyl Sources
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). pearson.comnih.govnih.gov The reaction rate for indole in EAS can be many orders of magnitude greater than that of benzene (B151609). pearson.com Substitution typically occurs at the C3 position due to the high electron density and the ability of the nitrogen atom to stabilize the resulting intermediate. However, if the C3 position is blocked, or under specific conditions, substitution can be directed to other positions on the benzo-fused portion of the ring.
To install a tert-butyl group, a suitable electrophile, the tert-butyl carbocation, is generated from a precursor like tert-butyl chloride, isobutylene, or tert-butanol (B103910) in the presence of a Lewis or Brønsted acid. wikipedia.org The mechanism proceeds as follows:
Generation of the Electrophile: The acid catalyst facilitates the formation of the (CH₃)₃C⁺ carbocation from the tert-butyl source.
Nucleophilic Attack: The π-system of the indole ring attacks the tert-butyl carbocation. Attack at the C5 position leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
Deprotonation: A weak base removes the proton from the C5 position, restoring the aromaticity of the benzene ring and yielding the 5-tert-butylindole product.
The preference for substitution at various positions is dictated by the relative stability of the intermediate sigma complex.
Reactions Involving tert-Butyl Hypochlorite in Indole Chemistry
While not a method for introducing a tert-butyl group, tert-butyl hypochlorite (tBuOCl) is a versatile reagent in indole chemistry, primarily used for chlorination and oxidation. mdpi.combohrium.comnih.gov Its reactions with indoles are mechanistically distinct from electrophilic substitution and are believed to proceed through a radical pathway. mdpi.com
A plausible mechanism involves the initial homolytic cleavage of the O-Cl bond in tBuOCl, generating a tert-butoxyl radical (tBuO•) and a chlorine radical (Cl•). mdpi.com These highly reactive radical species can then react with the indole substrate. For example, in the chlorooxidation of indoles to form chlorinated oxindoles, the reaction may proceed via attack of these radicals on the indole ring, leading to a series of steps that result in the final oxidized and chlorinated product. mdpi.comresearchgate.net The specific outcome of the reaction can be controlled by the choice of substrate and reaction conditions. mdpi.comresearchgate.net
Mechanisms of Ethanamine Side Chain Formation
The final key structural feature is the ethanamine side chain at the C3 position. The synthesis of tryptamines and their analogues, such as 1-(1H-indol-3-yl)ethanamine, can be accomplished through several mechanistic routes. A common and modular approach involves the formation of a carbonyl group at C3, followed by its conversion to the amine.
One established pathway is a two-step sequence:
Friedel-Crafts Acylation: The indole nucleus (already substituted with the 5-tert-butyl group) is acylated at the C3 position using an acetylating agent like acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst. The mechanism is a classic electrophilic aromatic substitution, where the highly nucleophilic C3 position attacks the acylium ion (CH₃CO⁺) generated in situ. This forms 3-acetyl-5-tert-butyl-1H-indole.
Reductive Amination: The resulting ketone is then converted to the target primary amine. This transformation itself can proceed via several pathways:
Oxime Formation and Reduction: The ketone reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime intermediate. The C=N double bond of the oxime is then reduced to a C-N single bond using reducing agents like lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄) with additives, or catalytic hydrogenation.
Direct Reductive Amination: The ketone reacts with ammonia (B1221849) or an ammonia source (like ammonium (B1175870) acetate) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This process involves the in situ formation of an imine intermediate, which is then immediately reduced to the amine.
These methods provide reliable access to the ethanamine side chain, completing the synthesis of the target molecule. nih.govnih.gov
Reductive Amination Mechanisms
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. d-nb.infonih.gov This method transforms a carbonyl group into an amine in a single procedural pot, typically involving the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. bu.edulibretexts.org For the synthesis of 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanamine, a plausible precursor is 1-(5-(tert-butyl)-1H-indol-3-yl)ethan-1-one.
The mechanism of reductive amination proceeds in two main stages. bu.edu Initially, the nitrogen nucleophile, which can be ammonia or a primary amine, attacks the electrophilic carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to form an imine or an iminium ion intermediate. In the second stage, this intermediate is reduced in situ by a reducing agent to yield the final amine product.
A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired selectivity. Common laboratory-scale reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For industrial applications or when using ammonia, catalytic hydrogenation with catalysts like Raney nickel or iron-based catalysts is often preferred. d-nb.infonih.gov
The Leuckart-Wallach reaction represents a specific type of reductive amination where formic acid or its derivatives, such as ammonium formate (B1220265), serve as both the reducing agent and the nitrogen source (in the case of ammonium formate). mdpi.com This reaction is particularly useful for the synthesis of primary amines from ketones. mdpi.com
Interactive Data Table: Reagents and Conditions for Reductive Amination
| Carbonyl Precursor | Nitrogen Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-(5-tert-butyl-1H-indol-3-yl)ethan-1-one | Aqueous Ammonia (25%) | Fe/(N)SiC (10 mol%) | Water | 140 | Good (by analogy) | d-nb.infonih.gov |
| 1-(5-tert-butyl-1H-indol-3-yl)ethan-1-one | Ammonium Formate | [Cp*RhCl₂]₂ | Formic Acid | 80 | High (by analogy) | mdpi.com |
| 1-(5-tert-butyl-1H-indol-3-yl)ethan-1-one | Ammonia | H₂/Ni | Ethanol | High Pressure | Good (commercial method) | libretexts.org |
| ortho-Vanillin | para-Toluidine | NaBH₄ | Ethanol | Room Temp. | Not specified | bu.edu |
This table presents plausible reaction conditions for the synthesis of this compound based on analogous transformations reported in the literature.
Nucleophilic Substitution Reactions at the Benzylic Position
An alternative synthetic strategy to form the C-N bond in this compound is through a nucleophilic substitution reaction. In this approach, a suitable leaving group is installed at the benzylic position of the ethyl side chain, which is subsequently displaced by an amine nucleophile. A common precursor for this route would be 1-(5-(tert-butyl)-1H-indol-3-yl)ethanol, which can be activated by converting the hydroxyl group into a better leaving group, such as a tosylate or a halide.
The reaction of ammonia or a primary amine, both of which are good nucleophiles, with an alkyl halide bearing a good leaving group is a fundamental method for amine synthesis. libretexts.org However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts as byproducts. libretexts.org The reactivity of the initially formed primary amine is often comparable to that of the ammonia used as the nucleophile, making it challenging to stop the reaction cleanly at the primary amine stage. libretexts.org
The mechanism of this substitution can be either Sₙ1 or Sₙ2, depending on the substrate, nucleophile, leaving group, and reaction conditions. Given that the substitution occurs at a benzylic position adjacent to the indole ring, an Sₙ1-type mechanism involving a stabilized carbocation intermediate is plausible. The indole ring can effectively stabilize the positive charge at the benzylic position through resonance.
In a related context, the synthesis of 1-(1H-indol-3-yl)ethanamine derivatives has been achieved through the nucleophilic addition of indoles to nitrones, followed by further transformations. nih.gov While not a direct substitution on a pre-formed ethyl side chain, this demonstrates the utility of nucleophilic attack involving the indole nucleus in constructing similar structural motifs.
Interactive Data Table: Nucleophilic Substitution for Amine Synthesis
| Substrate | Nucleophile | Leaving Group | Solvent | Conditions | Potential Products | Reference |
| 1-(5-tert-butyl-1H-indol-3-yl)ethyl chloride | Ammonia (excess) | Cl⁻ | Ethanol | Heat | This compound, di- and tri-alkylated amines | libretexts.org |
| 1-(5-tert-butyl-1H-indol-3-yl)ethyl tosylate | Sodium Azide, then reduction (e.g., LiAlH₄) | OTs⁻ | DMF | Room Temp. | This compound | libretexts.org |
| N-2-(1-hydroxyindol-3-yl)ethylindole-3-acetamide | Indole | OH (activated) | 85% Formic Acid | Room Temp. | N-2-[1-(indol-3-yl)indol-3-yl]ethylindole-3-acetamide | clockss.org |
This table outlines potential nucleophilic substitution pathways for the synthesis of the target compound, drawing on established principles of amine synthesis.
Rearrangement Reactions during Synthesis
The synthesis of indole derivatives, particularly under acidic conditions, can sometimes be accompanied by rearrangement reactions. One such notable transformation is the Plancher rearrangement. This rearrangement typically occurs during the Fischer indole synthesis of indoles from N-arylhydrazones that are derived from ketones with two different α-substituents.
The Plancher rearrangement involves the migration of an alkyl group from the C2 position of the initially formed indolenine intermediate to the C3 position, leading to a thermodynamically more stable indole structure. While the direct synthesis of this compound via reductive amination or nucleophilic substitution may not directly involve Fischer indole conditions, the potential for acid-catalyzed rearrangements of intermediates should not be overlooked, especially if acidic conditions are employed. For instance, intramolecular acylation of 4-(1H-indol-3-yl)butanoyl chloride can lead to the formation of a 2,3,4,9-tetrahydro-1H-carbazol-1-one, which is a form of intramolecular rearrangement and cyclization. researchgate.net
Although a Plancher-type rearrangement is not a direct side reaction in the later stages of the synthesis of the target molecule, it is a crucial consideration in the synthesis of the indole nucleus itself if a Fischer indole synthesis approach were used to construct the 5-tert-butylindole scaffold.
Derivatization and Structural Modification Strategies for 1 5 Tert Butyl 1h Indol 3 Yl Ethanamine
Functionalization at the Indole (B1671886) Nitrogen (N-1) Position
The nitrogen atom at the N-1 position of the indole ring is a common target for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base to generate the indolide anion, a potent nucleophile. This allows for the introduction of a wide variety of substituents, which can significantly alter the electronic properties and steric profile of the molecule. Prior to N-1 functionalization, it is often necessary to protect the primary amine of the ethanamine side chain, typically as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent competing N-alkylation at the side chain.
Common N-1 functionalization strategies include:
N-Alkylation: This is typically achieved by treating the N-deprotonated indole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). bath.ac.ukorgsyn.org Phase-transfer catalysts or the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can facilitate this reaction. orgsyn.org Catalytic methods using alcohols as alkylating agents in the presence of transition metal catalysts, such as iridium complexes, offer a greener alternative. nih.govnih.gov
N-Arylation: The introduction of an aryl group at the N-1 position is commonly accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylindoles. This modification introduces an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack and can influence the molecule's conformation.
N-Sulfonylation: The introduction of a sulfonyl group, such as a tosyl or mesyl group, is achieved by reacting the indole with the corresponding sulfonyl chloride. N-sulfonyl groups are strongly electron-withdrawing and serve as effective protecting groups for the indole nitrogen.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Benzylation | Benzyl bromide, KOH, DMSO | 1-Benzyl-5-(tert-butyl)-1H-indol-3-yl)ethanamine derivative | orgsyn.org |
| N-Methylation | Dimethyl carbonate (DMC), DABCO (catalyst) | 1-Methyl-5-(tert-butyl)-1H-indol-3-yl)ethanamine derivative | bath.ac.uk |
| N-Alkylation | Alcohol, Iridium catalyst | 1-Alkyl-5-(tert-butyl)-1H-indol-3-yl)ethanamine derivative | nih.gov |
Functionalization at the Indole Carbon Positions (C-2, C-3, C-4, C-6, C-7)
The indole ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution (SEAr). researchgate.net The inherent reactivity of the indole nucleus generally favors substitution at the C-3 position. stackexchange.com However, since this position is already occupied in 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanamine, subsequent electrophilic attacks are directed to other positions on the ring.
The regioselectivity of these reactions is governed by the electronic and steric effects of the existing substituents: the C-3 ethanamine side chain and the C-5 tert-butyl group.
Electronic Effects: The indole nitrogen is electron-donating, activating the entire ring, particularly the C-3, C-2, C-4, and C-6 positions. The tert-butyl group at C-5 is an electron-donating alkyl group and an ortho-, para-director, further activating the C-4 and C-6 positions for electrophilic attack. cerritos.edu
Steric Effects: The bulky tert-butyl group at C-5 can sterically hinder attack at the adjacent C-4 and C-6 positions, potentially influencing the ratio of substitution products.
Directing Groups: If the indole nitrogen (N-1) is functionalized with a directing group, it can guide substitution to specific positions, such as C-2 or C-7. acs.org
Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, halogenation of 3-substituted indoles typically occurs at the C-2 position. researchgate.net Nitration can also be directed to various positions depending on the reaction conditions and the substituents present. nih.gov
The C-5 tert-butyl group strongly influences the reactivity of its adjacent carbon atoms, C-4 and C-6. As an activating ortho-, para-directing group, it promotes electrophilic substitution at these positions.
Friedel-Crafts Reactions: Friedel-Crafts acylation, for instance, can introduce an acyl group at the C-6 position. The choice of Lewis acid can be critical and depends on the nature of other substituents on the indole ring. ikm.org.my The steric bulk of the C-5 tert-butyl group may disfavor substitution at the more hindered C-4 position, leading to higher regioselectivity for the C-6 position.
Halogenation: Direct halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms at the C-4 or C-6 positions. Enzymatic halogenation has also emerged as a method for achieving high regioselectivity on the indole nucleus. frontiersin.orgresearchgate.net
Nitration: Electrophilic nitration can introduce a nitro group, a versatile functional group that can be further transformed, for example, by reduction to an amino group.
| Reaction Type | Target Position | Reagents and Conditions | Potential Product | Reference |
| Friedel-Crafts Acylation | C-6 | Acyl chloride, Lewis Acid (e.g., SnCl₄, Et₂AlCl) | 6-Acyl-1-(5-(tert-butyl)-1H-indol-3-yl)ethanamine derivative | ikm.org.my |
| Halogenation (Chlorination) | C-2, C-4, C-6 | tert-Butyl hypochlorite (B82951) (tBuOCl) | Chloro-substituted derivative | nih.gov |
| Nitration | C-6 | CF₃COONO₂ (in situ), TFAA, (CH₃)₄NNO₃ | 6-Nitro-1-(5-(tert-butyl)-1H-indol-3-yl)ethanamine derivative | nih.gov |
Modification of the Ethanamine Side Chain
The primary amine of the ethanamine side chain is a versatile functional handle for a variety of chemical transformations.
The nucleophilic primary amine readily undergoes reactions to form a wide array of derivatives.
N-Acylation: Reaction with acyl chlorides or carboxylic acid anhydrides yields the corresponding amides. Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides produces urea (B33335) derivatives. nih.gov These modifications are often used to introduce different pharmacophoric features or to alter the polarity and hydrogen bonding capacity of the side chain.
N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through various alkylation methods. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is a common and efficient method. reddit.com Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation. Catalytic methods using alcohols as alkylating agents provide a clean alternative. bath.ac.uknih.govresearchgate.net Dibenzyl derivatives can be synthesized to serve as precursors that can be debenzylated to yield secondary amines. nih.gov
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Reductive Amination | Ketone (e.g., MEK), NaBH₄, MeOH | N-sec-butyl derivative | reddit.com |
| Amide Formation | Carboxylic acid, condensing agent (e.g., T3P®) | N-Acyl derivative | ugent.be |
| Urea Formation | Potassium cyanate, then Chloral hydrate | N-Ureidoethyl derivative | nih.gov |
| N-Alkylation (catalytic) | Alcohol, Iridium catalyst | N-Alkyl or N,N-Dialkyl derivative | bath.ac.uknih.gov |
| N-Dibenzylation | Benzyl bromide, Base | N,N-Dibenzyl derivative | nih.gov |
The two-carbon (ethyl) spacer between the indole C-3 position and the terminal amine is a defining feature of tryptamines. Modifying this linker can significantly impact the molecule's spatial properties and biological activity.
Homologation (Varying Spacer Length): Synthesizing homologs with one (methylamine), three (propylamine), or four (butylamine) carbon spacers can be achieved by modifying the synthetic route to the core molecule. For example, the Fischer indole synthesis can be employed with different latent forms of amino-aldehydes to generate varied side chain lengths. researchgate.net Alternatively, the indole nucleus can be alkylated at the C-3 position with ω-haloalkylnitriles of varying lengths, followed by reduction of the nitrile to the primary amine.
Substitution on the Alkyl Spacer: Introducing substituents on the α- or β-carbons of the side chain can create chiral centers and impose conformational constraints. For example, α-methyl groups can be introduced through syntheses starting from modified amino acid precursors or through specific alkylation strategies. Cyclopropyl groups have also been installed on the side chain to create conformationally restricted analogues. researchgate.net
Introduction of Stereochemical Diversity through Chiral Pool Synthesis or Asymmetric Reactions
The biological activity of chiral molecules is often dictated by their absolute stereochemistry. Consequently, the development of methods for the enantioselective synthesis of specific stereoisomers is a cornerstone of modern medicinal chemistry and drug development. For α-chiral tryptamines like this compound, controlling the stereochemistry at the carbon atom adjacent to the amino group is critical. This can be achieved principally through two strategic approaches: the use of a "chiral pool" or the application of asymmetric reactions.
Asymmetric Reactions
Asymmetric synthesis aims to create a chiral center in a prochiral substrate through the influence of a chiral catalyst or reagent. For the synthesis of this compound, the most direct prochiral precursor is the corresponding ketone, 1-(5-(tert-Butyl)-1H-indol-3-yl)ethan-1-one. The stereocenter can be introduced via asymmetric reduction of the ketone or by using chiral amine reagents.
Asymmetric Transfer Hydrogenation (ATH): This is a powerful and widely used method for the enantioselective reduction of ketones to chiral secondary alcohols. nih.govresearchgate.net The process typically involves a metal catalyst, a chiral ligand, and a hydrogen donor like formic acid or isopropanol. For aryl ketones, ruthenium (Ru) and iridium (Ir) complexes with chiral diamine ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are particularly effective. researchgate.net The reaction proceeds through a six-membered pericyclic transition state, where the chiral environment of the catalyst directs the hydride transfer to one face of the carbonyl group, resulting in the preferential formation of one enantiomer of the corresponding alcohol. researchgate.net This alcohol can then be converted to the desired amine.
Asymmetric Synthesis using Sulfinamides: A robust method for synthesizing chiral amines involves the use of chiral tert-butanesulfinamide. nih.govyale.edu This reagent condenses with the precursor ketone, 1-(5-(tert-Butyl)-1H-indol-3-yl)ethan-1-one, to form a chiral N-tert-butanesulfinyl imine. Subsequent reduction of this imine, for example with sodium borohydride (B1222165), proceeds with high diastereoselectivity, as the bulky tert-butanesulfinyl group directs the hydride to the opposite face. The final step involves the acidic cleavage of the sulfinyl group to yield the chiral primary amine with high enantiomeric purity. nih.gov
Table 1: Comparison of Asymmetric Synthesis Strategies
| Strategy | Precursor | Key Reagent/Catalyst | Key Intermediate | Advantages |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | 1-(5-(tert-Butyl)-1H-indol-3-yl)ethan-1-one | Chiral Ru or Ir complex (e.g., Ru-TsDPEN) | Chiral secondary alcohol | High catalytic efficiency, high enantioselectivity. nih.govresearchgate.net |
| Sulfinamide-Mediated Synthesis | 1-(5-(tert-Butyl)-1H-indol-3-yl)ethan-1-one | (R)- or (S)-tert-Butanesulfinamide | Chiral N-tert-butanesulfinyl imine | Broad applicability, reliable stereocontrol. nih.govyale.edu |
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of chiral α-alkyl amines, amino acids are ideal starting points. To generate a specific enantiomer of this compound, one could start from either L-Alanine or D-Alanine.
A plausible synthetic route would involve protecting the amino group of alanine, converting the carboxylic acid to a suitable functional group for coupling (e.g., an acid chloride or Weinreb amide), and then using this to acylate 5-tert-butylindole via a Friedel-Crafts acylation reaction. This would install the chiral side chain at the C3 position of the indole ring. Subsequent reduction of the ketone and deprotection of the amino group would yield the target enantiomerically pure amine. The choice of starting with L- or D-Alanine directly determines whether the (S)- or (R)-enantiomer of the final product is formed.
Table 2: Illustrative Chiral Pool Synthesis Route
| Step | Reaction | Starting Material | Product | Purpose |
|---|---|---|---|---|
| 1 | Protection | L-Alanine | N-Protected L-Alanine | Protect the amine during subsequent reactions. |
| 2 | Acylation | N-Protected L-Alanine + 5-tert-Butylindole | N-Protected-1-(5-(tert-butyl)-1H-indol-3-yl)alaninone | Form the C-C bond and attach the chiral side chain to the indole core. |
| 3 | Reduction | N-Protected-1-(5-(tert-butyl)-1H-indol-3-yl)alaninone | N-Protected-1-(5-(tert-butyl)-1H-indol-3-yl)ethanamine | Reduce the ketone to form the secondary amine precursor. |
| 4 | Deprotection | N-Protected-1-(5-(tert-butyl)-1H-indol-3-yl)ethanamine | (S)-1-(5-(tert-Butyl)-1H-indol-3-yl)ethanamine | Unveil the final primary amine. |
Classical Resolution
In addition to these synthetic strategies, a racemic mixture of this compound can be separated into its constituent enantiomers through classical resolution. iupac.orgyoutube.com This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or N-acetyl-L-leucine. google.com This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. youtube.comnih.gov After separation, the individual diastereomeric salts are treated with a base to liberate the pure (R)- and (S)-enantiomers of the amine. google.com
Advanced Spectroscopic Characterization of 1 5 Tert Butyl 1h Indol 3 Yl Ethanamine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for the structural analysis of indole (B1671886) alkaloids and their derivatives. researchgate.netnih.govmdpi.comacs.org By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for a complete mapping of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the chemical environment and neighboring protons for each hydrogen atom in a molecule. In the case of 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanamine, the spectrum would exhibit characteristic signals for the indole core, the ethylamine (B1201723) side chain, and the tert-butyl group. tandfonline.com
The indole NH proton typically appears as a broad singlet in the downfield region (δ 8.0-11.0 ppm), with its exact chemical shift being sensitive to the solvent used. nih.govyoutube.com The protons on the aromatic portion of the indole ring (H-2, H-4, H-6, H-7) resonate in the aromatic region (δ 6.5-7.5 ppm). mdpi.comyoutube.com The C-2 proton, adjacent to the indole nitrogen, often appears as a singlet or a narrow triplet around δ 7.0-7.2 ppm. chemicalbook.comhmdb.ca The substitution at the C-5 position influences the shifts of the remaining aromatic protons. H-4, being ortho to the bulky tert-butyl group, would likely show a doublet, while H-6 and H-7 would also appear as doublets or doublets of doublets, depending on their coupling constants.
The protons of the ethylamine side chain at C-3 are also distinct. The methine proton (CH-NH₂) would resonate as a quartet, coupled to the adjacent methyl protons. The methyl protons (CH₃) would in turn appear as a doublet. The protons of the tert-butyl group, due to their chemical equivalence, would integrate to nine protons and appear as a sharp singlet, typically in the upfield region around δ 1.3-1.5 ppm. nih.gov
Table 1: Representative ¹H NMR Chemical Shift Data for this compound (Note: Data are illustrative and based on typical values for 5-substituted tryptamine (B22526) derivatives. tandfonline.comyoutube.com Actual values may vary based on solvent and experimental conditions.)
| Proton | Approximate Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|
| NH (Indole) | ~8.1 | br s | - |
| H-2 | ~7.1 | s | - |
| H-4 | ~7.5 | d | ~1.8 |
| H-6 | ~7.2 | dd | ~8.5, 1.8 |
| H-7 | ~7.3 | d | ~8.5 |
| CH (ethylamine) | ~4.1 | q | ~6.6 |
| CH₃ (ethylamine) | ~1.5 | d | ~6.6 |
| C(CH₃)₃ | ~1.4 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, ¹³C NMR spectroscopy details the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, often allowing for the resolution of every carbon signal. acs.orgresearchgate.net
For this compound, the indole carbons would resonate in the range of δ 100-140 ppm. researchgate.netnih.gov The C-3a and C-7a carbons, at the fusion of the two rings, would appear in this region, as would the other aromatic carbons (C-4, C-5, C-6, C-7). The C-2 carbon is typically found around δ 122-125 ppm. The carbon of the ethylamine side chain (CH) would be in the δ 40-50 ppm range, while the methyl carbon (CH₃) would be more upfield. The quaternary carbon of the tert-butyl group would appear around δ 35 ppm, and the methyl carbons of this group would resonate near δ 30 ppm. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shift Data for this compound (Note: Data are illustrative and based on typical values for 5-substituted tryptamine derivatives. acs.orgresearchgate.net Actual values may vary based on solvent and experimental conditions.)
| Carbon | Approximate Chemical Shift (δ ppm) |
|---|---|
| C-2 | ~123 |
| C-3 | ~113 |
| C-3a | ~127 |
| C-4 | ~115 |
| C-5 | ~144 |
| C-6 | ~119 |
| C-7 | ~111 |
| C-7a | ~135 |
| CH (ethylamine) | ~45 |
| CH₃ (ethylamine) | ~22 |
| C(CH₃)₃ | ~34 |
| C(CH₃)₃ | ~32 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure. nih.govmdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, a cross-peak between the methine proton and the methyl protons of the ethylamine side chain would confirm their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which proton is attached to which carbon. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular framework, for example, by showing a correlation from the H-4 proton to the C-3 and C-5 carbons, confirming their proximity in the indole ring. nih.govmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This is particularly useful for determining stereochemistry and conformational details.
Through the combined application of these 2D NMR techniques, the complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. creative-proteomics.comresearchgate.net This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula. For this compound (C₁₄H₂₀N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value, providing strong evidence for the compound's identity. nih.gov
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z | Observed m/z (Hypothetical) |
|---|---|---|---|
| [M+H]⁺ | C₁₄H₂₁N₂⁺ | 217.1705 | 217.1703 |
Interpretation of Fragmentation Patterns for Structural Confirmation
In mass spectrometry, molecules are ionized and often break into smaller, characteristic fragments. The pattern of these fragments serves as a molecular fingerprint that can be used to confirm the structure. For tryptamine derivatives, a key fragmentation is the cleavage of the Cα-Cβ bond of the side chain, leading to the formation of a stable iminium ion. mdpi.comresearchgate.net
For this compound, the most prominent fragment would likely result from the loss of the aminoethyl side chain, leading to a fragment corresponding to the 5-tert-butyl-3-vinylindole cation. researchgate.net Another characteristic fragmentation pathway for tryptamines involves the formation of a substituted quinolinium ion. nih.govresearchgate.net The analysis of these fragmentation patterns, especially when using tandem mass spectrometry (MS/MS), provides a high degree of confidence in the structural assignment. nih.gov
Table 4: Common Fragmentation Pathways for Tryptamine Analogs (Note: This table illustrates general fragmentation patterns observed for tryptamines.)
| Fragmentation Process | Description | Resulting Ion Structure |
|---|---|---|
| α-Cleavage | Cleavage of the bond between the α and β carbons of the side chain. | Substituted iminium ion. |
| β-Cleavage | Cleavage of the bond between the indole ring and the side chain. | Substituted 3-vinylindole cation. researchgate.net |
| Cyclization/Rearrangement | Formation of a substituted quinolinium or related cyclic ion. researchgate.net | Fused aromatic ring system. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups present within a molecule. It operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum provides a distinct fingerprint of the molecule's functional groups.
For this compound, the IR spectrum is expected to display a combination of absorption bands characteristic of the indole ring, the ethanamine side chain, and the tert-butyl substituent. The indole N-H stretch is a prominent feature, typically appearing as a sharp to medium band in the region of 3400-3500 cm⁻¹. nist.gov The primary amine (-NH₂) of the ethanamine side chain presents as two medium-intensity bands in the 3300-3400 cm⁻¹ range for the asymmetric and symmetric N-H stretching vibrations, respectively, along with a scissoring vibration around 1600 cm⁻¹.
The aromatic portion of the indole ring gives rise to C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching absorptions in the 1450-1600 cm⁻¹ region. swgdrug.org The aliphatic C-H bonds from the ethyl side chain and the bulky tert-butyl group are expected to show strong stretching vibrations in the 2850-2970 cm⁻¹ range. The tert-butyl group, specifically, should exhibit characteristic bending vibrations, including a distinctive split peak around 1365 cm⁻¹ and 1390 cm⁻¹.
A summary of the anticipated IR absorption bands for this compound, based on data from analogous structures, is presented below. nist.govswgdrug.orgacs.org
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
|---|---|---|
| ~3450 | N-H Stretch | Indole N-H |
| ~3380, ~3300 | N-H Stretch (asymmetric, symmetric) | Primary Amine (-NH₂) |
| ~3050 | C-H Stretch | Aromatic C-H (Indole) |
| 2870-2960 | C-H Stretch | Aliphatic C-H (Ethylamine, tert-Butyl) |
| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1450-1580 | C=C Stretch | Aromatic Ring (Indole) |
| ~1365, ~1390 | C-H Bend (Symmetric, Asymmetric) | tert-Butyl Group |
| ~1225 | C-N Stretch | Aromatic Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of a molecule, particularly its conjugated π-systems. The indole nucleus of this compound is the primary chromophore, responsible for its characteristic UV absorption. Indole and its simple derivatives typically exhibit two main absorption bands originating from π→π* transitions. sielc.com
The most intense band, often referred to as the B band, appears at a lower wavelength, around 220 nm. A second, broader band with fine structure, known as the L band, is observed at higher wavelengths, typically between 270 and 290 nm. nist.govsielc.com For tryptamine, the absorption maxima are observed at approximately 220 nm and 280 nm. sielc.com
Substituents on the indole ring can influence the position and intensity of these absorption bands. The tert-butyl group at the 5-position is an alkyl group, which acts as a weak electron-donating group through an inductive effect. This type of substituent generally causes a minor bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima. acs.org Therefore, the UV-Vis spectrum of this compound is expected to be very similar to that of unsubstituted tryptamine, with absorption maxima (λmax) near 220 nm and 280 nm. sielc.com
| Expected λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~220 | π→π* (1Bb) | Indole Ring |
| ~280 | π→π* (1La) | Indole Ring |
| ~288 | π→π* (1Lb) | Indole Ring (often a shoulder) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and torsional angles. Crucially for chiral molecules like this compound, which possesses a stereocenter at the α-carbon of the ethanamine side chain, single-crystal X-ray diffraction can determine the absolute stereochemistry (R or S configuration). wikipedia.org
As of this writing, a crystal structure for this compound is not publicly available. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality, which can be a significant challenge. mdpi.com
If a crystal structure were to be determined, it would provide precise data on the molecule's conformation in the solid state. This includes the orientation of the tert-butyl group relative to the indole plane and the conformation of the ethanamine side chain. The crystal structure of neutral tryptamine, for instance, reveals a specific folded conformation. nih.gov Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds involving the indole N-H and the primary amine, which dictate the supramolecular architecture. nih.gov
The table below illustrates the type of structural parameters that would be obtained from a successful X-ray crystallographic analysis.
| Structural Parameter | Information Provided | Example from Analogous Structures (Tryptamine) nih.gov |
|---|---|---|
| Crystal System & Space Group | Symmetry of the crystal lattice | Monoclinic, P2₁/c |
| Unit Cell Dimensions | Size and shape of the repeating unit | a, b, c dimensions; α, β, γ angles |
| Bond Lengths (Å) | Distance between bonded atoms | C-C, C-N, C-H bond distances |
| Bond Angles (°) | Angles between three connected atoms | Angles defining molecular geometry |
| Torsion Angles (°) | Conformation of the side chain | Defines the folded/extended state |
| Absolute Stereochemistry | (R) or (S) configuration at the chiral center | Determined by anomalous dispersion (Flack parameter) |
| Hydrogen Bonding Network | Intermolecular interactions | N-H···N distances and angles |
Computational Chemistry Investigations of 1 5 Tert Butyl 1h Indol 3 Yl Ethanamine
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties. chemijournal.comaimspress.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. aimspress.com From these orbital energies, various reactivity descriptors can be calculated to predict sites of electrophilic and nucleophilic attack. chemijournal.com
A hypothetical table of reactivity descriptors for 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanamine would look like this:
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemijournal.com For this compound, one would expect negative potential (typically colored red or yellow) around the nitrogen atom of the amine group and the indole (B1671886) ring, indicating susceptibility to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms. chemijournal.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. chemijournal.com It examines hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. This analysis can reveal the nature of intramolecular charge transfer and the strength of various bonds within the this compound structure. chemijournal.com
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)
Computational methods can predict various spectroscopic data, which can then be compared with experimental results for structure verification.
NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. d-nb.info The accuracy of these predictions has improved significantly with the development of advanced functionals and basis sets, often achieving a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info Machine learning approaches are also being employed to enhance prediction accuracy. nih.govnih.gov
IR Frequencies: Theoretical calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks in an experimental IR spectrum. These calculated frequencies can aid in the assignment of experimental bands to specific vibrational modes of the molecule. nih.gov
UV-Vis Maxima: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This provides insight into the electronic structure and chromophores within the molecule.
A hypothetical data table for predicted spectroscopic parameters might be structured as follows:
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | (List of predicted shifts for each proton) |
| ¹³C NMR | Chemical Shift (ppm) | (List of predicted shifts for each carbon) |
| IR | Vibrational Frequency (cm⁻¹) | (List of key frequencies and their assignments) |
| UV-Vis | λmax (nm) | (Wavelength of maximum absorption) |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. For this compound, MD simulations could be used to explore its conformational landscape in greater detail than static DFT calculations. Furthermore, by including solvent molecules in the simulation box, it is possible to study the effects of solvation on the molecule's structure and dynamics, including how water molecules might arrange themselves around the solute. rsc.org This can provide a more realistic model of the molecule's behavior in a biological or chemical system.
Theoretical Approaches to Structure-Reactivity Relationships
The relationship between the chemical structure of a molecule and its reactivity is a fundamental concept in chemistry. In the context of pharmacologically active compounds like this compound, understanding this relationship is crucial for designing molecules with desired properties. Computational chemistry provides a powerful toolkit to investigate these structure-reactivity relationships at a molecular level. Theoretical approaches, primarily rooted in quantum mechanics, allow for the calculation of various molecular properties that govern how a molecule will interact with its environment, including biological targets.
The electronic landscape of a molecule is a key determinant of its reactivity. For this compound, the electron distribution within the indole ring system and the ethanamine side chain dictates its behavior in chemical reactions and biological interactions.
The tert-butyl group at the 5-position of the indole ring plays a significant role in modulating the electronic properties of the molecule. As an electron-donating group, the tert-butyl substituent increases the electron density of the indole ring through an inductive effect. This increased electron density, particularly at the C3 position, can influence the nucleophilicity of the indole ring and its susceptibility to electrophilic attack. ic.ac.ukquora.com
Computational methods, such as Density Functional Theory (DFT), are employed to quantify these electronic effects. Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. aip.orgacs.org A smaller HOMO-LUMO gap generally suggests higher reactivity.
To illustrate the influence of the 5-tert-butyl group, a comparative analysis of the calculated electronic properties of indole, 5-methylindole, and 5-tert-butylindole can be considered.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Indole | -5.68 | -0.15 | 5.53 |
| 5-Methylindole | -5.52 | -0.11 | 5.41 |
| 5-tert-Butylindole | -5.45 | -0.09 | 5.36 |
Note: The data in this table are representative values based on general trends observed in computational studies of substituted indoles and are intended for illustrative purposes.
The trend in the table above suggests that the presence of an alkyl substituent at the 5-position raises the HOMO energy and slightly raises the LUMO energy, leading to a decrease in the HOMO-LUMO gap. The larger tert-butyl group is expected to have a more pronounced electron-donating effect compared to the methyl group, resulting in a slightly higher HOMO energy and a smaller energy gap, thus potentially increasing the reactivity of the indole ring. chemrxiv.org
Beyond electronics, the three-dimensional shape and size of a molecule, known as steric factors, are critical in determining its reactivity and ability to bind to specific biological targets. The tert-butyl group is a bulky substituent, and its presence at the 5-position of the indole ring imposes significant steric hindrance. numberanalytics.com This steric bulk can influence the preferred conformation of the ethanamine side chain and can also affect how the molecule fits into a receptor's binding pocket.
Computational methods can be used to explore the conformational landscape of this compound and identify the most stable conformers. The relative orientation of the ethanamine side chain with respect to the indole ring is of particular interest, as it can impact the molecule's interaction with target proteins.
The steric hindrance from the tert-butyl group might restrict the rotational freedom of the side chain, favoring certain conformations over others. This conformational preference can be crucial for biological activity, as a specific orientation may be required for optimal binding to a receptor.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netmdpi.comnih.gov These models use calculated molecular descriptors, which are numerical representations of various chemical properties, to predict the activity of new, untested compounds.
For a series of substituted tryptamines, QSAR models can be developed to understand how different substituents on the indole ring affect their affinity for specific receptors. Descriptors used in such models can include:
Electronic descriptors: HOMO and LUMO energies, dipole moment, partial atomic charges.
Steric descriptors: Molecular volume, surface area, specific substituent steric parameters (e.g., Taft's steric parameter, Es).
Hydrophobicity descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological descriptors: Indices that describe the connectivity of atoms in the molecule.
A hypothetical QSAR equation for the receptor binding affinity of 5-substituted tryptamines might look like:
log(1/IC50) = c0 + c1(HOMO) + c2(LUMO) + c3(LogP) + c4(Es)
Where IC50 is the concentration of the compound required to inhibit 50% of the receptor's activity, and c0-c4 are coefficients determined by statistical regression analysis.
For this compound, the large and hydrophobic tert-butyl group would significantly influence the LogP and steric parameters in such a model. Its electron-donating nature would be captured by the electronic descriptors. By analyzing the coefficients in a QSAR model, one can infer the relative importance of these different properties for biological activity.
| Substituent at 5-position | LogP | Taft's Steric Parameter (Es) | Electronic Parameter (σp) |
|---|---|---|---|
| -H | 1.32 | 0.00 | 0.00 |
| -CH3 | 1.83 | -1.24 | -0.17 |
| -Cl | 2.03 | -0.97 | 0.23 |
| -OCH3 | 1.31 | -0.55 | -0.27 |
| -C(CH3)3 | 2.84 | -1.54 | -0.20 |
Note: The data in this table are established substituent constants and calculated LogP values used in QSAR studies. These values illustrate the properties the tert-butyl group imparts.
The data in the table highlights the significant hydrophobicity (LogP) and steric bulk (Es) of the tert-butyl group compared to other common substituents. Its electronic parameter (σp) confirms its electron-donating character, similar to a methyl group. These parameters are essential inputs for building predictive QSAR models.
The primary amine of the ethanamine side chain is a key functional group, as it is typically protonated at physiological pH. The basicity of this amine, quantified by its pKa value, is an important factor in its interaction with biological targets, which often involve ionic interactions. The electronic effects of the substituent at the 5-position of the indole ring can have a modest influence on the pKa of the side chain amine. The electron-donating tert-butyl group would be expected to slightly increase the electron density on the indole nitrogen, which could have a minor through-bond effect on the basicity of the side chain amine. Computational methods can be used to calculate the proton affinity and pKa of the amine, providing insights into its likely protonation state and reactivity. chemicalbook.comnih.govcapes.gov.br
Analytical Method Development and Validation for 1 5 Tert Butyl 1h Indol 3 Yl Ethanamine and Its Synthetic Intermediates
Chromatographic Methodologies for Purity Assessment and Quantification
The synthesis of 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanamine necessitates rigorous analytical control to ensure the purity of the final product and to monitor the conversion of synthetic intermediates. Chromatographic techniques are central to this process, providing the means for separation, identification, and quantification of the target compound and potential impurities.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment and quantification of non-volatile, thermally labile compounds like this compound. hplcvials.com Its versatility and high resolution make it indispensable for separating the main component from structurally similar impurities and synthetic precursors. iosrphr.org
The development of a robust HPLC method begins with the selection of an appropriate stationary phase and mobile phase. For indole (B1671886) alkaloids and related basic compounds, reversed-phase chromatography is the most common approach. universiteitleiden.nl
Stationary Phases: Chemically bonded silica-based columns are the standard. C18 (octadecylsilane) and C8 (octylsilane) are the most frequently used stationary phases for the separation of indole derivatives, offering excellent hydrophobic retention and selectivity. universiteitleiden.nl Phenyl-bonded phases can also provide alternative selectivity due to pi-pi interactions with the indole ring. The basic nature of the amine in this compound can lead to peak tailing due to interaction with residual acidic silanol (B1196071) groups on the silica (B1680970) surface. universiteitleiden.nl Modern, end-capped columns or those with base-deactivated silica are often employed to mitigate these undesirable interactions.
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic modifier. researchgate.net
Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic solvents used. Acetonitrile generally provides lower viscosity and better UV transparency.
Aqueous Phase and pH Control: The aqueous portion of the mobile phase is crucial for controlling the retention and peak shape of basic analytes. For a basic compound like this compound, buffering the mobile phase at an acidic pH (typically between 2 and 4) is essential. universiteitleiden.nl This ensures the amine is in its protonated, more polar form, which reduces its interaction with silanol groups and leads to sharper, more symmetrical peaks. universiteitleiden.nl Buffers such as phosphate (B84403), acetate (B1210297), or formate (B1220265) are commonly used.
Additives: To further improve peak shape, additives like triethylamine (B128534) can be added to the mobile phase to act as a silanol blocker. universiteitleiden.nl Ion-pair chromatography, using reagents like long-chain alkyl sulfonic acids, can also be employed to alter selectivity and improve peak shape for basic compounds. researchgate.net
Table 1: Typical Stationary and Mobile Phase Combinations for HPLC Analysis of Indole Derivatives
| Stationary Phase | Organic Modifier | Aqueous Phase / Buffer | Additive (Optional) | Purpose |
|---|---|---|---|---|
| C18 (ODS-3) | Acetonitrile | 0.1% Formic Acid in Water (pH ~2.7) | None | General purpose, good retention, acidic pH for peak shape. |
| C8 | Methanol | 25 mM Ammonium (B1175870) Acetate (pH 4.0) | None | Less retention than C18, useful for more hydrophobic compounds. |
| Phenyl-Hexyl | Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Water | None | Alternative selectivity through π-π interactions. |
Once the column and mobile phase system are chosen, chromatographic parameters are optimized to achieve the desired separation in a reasonable timeframe. iosrphr.org
Gradient Elution: For analyzing samples containing compounds with a range of polarities, such as a reaction mixture with starting materials, intermediates, and the final product, a gradient elution is typically preferred over an isocratic one. oup.comoup.com A gradient program, which involves changing the mobile phase composition over time (e.g., increasing the percentage of the organic modifier), allows for the elution of both polar and non-polar compounds with good resolution and sharp peaks. nih.gov
Flow Rate: The flow rate of the mobile phase affects both analysis time and column efficiency. A typical flow rate for a standard 4.6 mm internal diameter (i.d.) analytical column is 1.0 mL/min. nih.gov Adjusting the flow rate can be used to fine-tune the separation, though significant deviations from the optimal flow rate for a given column can lead to a loss of resolution.
Column Temperature: Maintaining a constant and elevated column temperature (e.g., 30-40°C) is important for reproducibility. oup.comoup.com Higher temperatures decrease mobile phase viscosity, which can improve column efficiency and reduce backpressure. Temperature can also influence the selectivity of the separation.
Table 2: Example of HPLC Gradient Optimization for Purity Analysis
| Time (min) | % Acetonitrile (Mobile Phase B) | % 0.1% Formic Acid in Water (Mobile Phase A) | Comments |
|---|---|---|---|
| 0.0 | 20 | 80 | Start with a lower organic content to retain polar impurities. |
| 25.0 | 90 | 10 | Ramp up the organic content to elute the main compound and less polar intermediates. |
| 30.0 | 90 | 10 | Hold at high organic content to elute any highly non-polar impurities. |
| 31.0 | 20 | 80 | Return to initial conditions to re-equilibrate the column. |
The choice of detector is critical for both quantification and identification.
UV-Vis Detectors: Indole-containing compounds possess a strong chromophore, making them ideal for detection by Ultraviolet-Visible (UV-Vis) spectroscopy. universiteitleiden.nl A tunable UV-Vis detector can be set to a specific wavelength of maximum absorbance (e.g., 220 nm or 280 nm) for high sensitivity. hplcvials.comshimadzu.com
Photodiode Array (PDA) Detectors: A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is a more advanced type of UV-Vis detector. gentechscientific.com Instead of monitoring at a single wavelength, a PDA detector captures the entire UV-Vis spectrum for every point in the chromatogram. shimadzu.com This has significant advantages:
Peak Purity Analysis: It allows for the assessment of peak purity by comparing spectra across a single chromatographic peak. Co-eluting impurities can often be detected if their UV spectrum differs from that of the main compound. shimadzu.comresearchgate.net
Compound Identification: The acquired spectrum can be compared against a library of spectra for tentative identification of known impurities or related substances. researchgate.net
Mass Spectrometry (MS) Detectors: For unambiguous identification and confirmation, coupling HPLC with a Mass Spectrometry (MS) detector is the most powerful approach. phenomenex.com An LC-MS system provides the molecular weight of the eluting compounds and, with tandem MS (MS/MS), can provide structural information through fragmentation patterns. This is invaluable for identifying unknown impurities and confirming the structure of synthetic intermediates. mdpi.com
Table 3: Comparison of HPLC Detectors for Analysis of this compound
| Detector Type | Principle | Advantages | Limitations |
|---|---|---|---|
| UV-Vis | Measures absorbance at a single or few wavelengths. hplcvials.com | Robust, cost-effective, good sensitivity for chromophoric compounds. | Provides no structural information beyond retention time; co-eluting peaks are not detected. shimadzu.com |
| PDA / DAD | Measures absorbance over a wide range of wavelengths simultaneously. gentechscientific.com | Allows for peak purity assessment, tentative ID via spectral matching. shimadzu.comresearchgate.net | Less sensitive than a single-wavelength UV detector; requires chromophore. |
| MS | Measures the mass-to-charge ratio of ionized molecules. phenomenex.com | Highly specific and sensitive, provides molecular weight for definitive identification. mdpi.com | Higher cost and complexity; mobile phase must be volatile (e.g., no phosphate buffers). |
Gas Chromatography (GC) for Volatile Intermediates (if applicable)
While HPLC is ideal for the final product, Gas Chromatography (GC) is the method of choice for analyzing volatile or semi-volatile compounds that may be present as starting materials, reagents, or synthetic by-products. nih.gov For the synthesis of this compound, GC would be applicable for monitoring:
Residual Solvents: Ensuring that solvents used in the synthesis and purification steps are removed to acceptable levels.
Volatile Reagents: Monitoring the consumption of volatile starting materials or the presence of residual reagents, such as tert-butylamine. ptfarm.pl
A headspace GC method with a flame-ionization detector (FID) is a standard approach for residual solvent analysis. ptfarm.pl For more specific identification of volatile intermediates or impurities, coupling GC with a Mass Spectrometry (MS) detector (GC-MS) is highly effective. researchgate.net The selection of the GC column is critical; a mid-polarity column, such as one with a 6% cyanopropylphenyl phase, is often suitable for separating a wide range of common solvents and volatile organics. ptfarm.pl
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for monitoring the progress of a chemical reaction. nih.gov During the synthesis of this compound, TLC can be used to:
Track the disappearance of starting materials.
Observe the appearance of the product.
Identify the formation of any major by-products.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on an aluminum or glass backing) alongside spots of the starting material(s) and, if available, the pure product as controls. youtube.com The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The ratio is optimized to achieve good separation of the components. After development, the separated spots are visualized, commonly under UV light at 254 nm, where the indole ring will be visible as a dark spot. researchgate.net By comparing the spots from the reaction mixture to the controls, a chemist can qualitatively assess the reaction's progress. youtube.com
Principles of Analytical Method Validation (ICH Q2(R2) and QbD Approaches)
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. iupac.org The ICH Q2(R2) guideline outlines the validation characteristics required for various analytical tests. iupac.org A Quality by Design (QbD) approach to analytical method development is a systematic process that begins with predefined objectives and emphasizes understanding and controlling method variables based on sound science and quality risk management. eprajournals.comresearchgate.netresearchgate.net This proactive approach results in more robust and flexible analytical methods.
The Analytical Target Profile (ATP) is the first step in the AQbD approach, defining the requirements for the method's performance. youtube.com This is followed by risk assessment to identify critical method parameters (CMPs) that could impact critical method attributes (CMAs), such as accuracy and precision. researchgate.net Design of Experiments (DoE) is then often employed to systematically study the effects of these parameters and define a Method Operable Design Region (MODR), which is the space of experimental conditions within which the method is known to perform robustly. researchgate.net
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. iupac.orglew.ro For this compound, this involves demonstrating that the analytical signal is attributable solely to this compound.
In a typical High-Performance Liquid Chromatography (HPLC) method, specificity is evaluated by injecting the drug substance, a placebo (formulation excipients), and a mixture of the drug substance with its potential impurities and degradation products. The method is considered specific if the peak for this compound is well-resolved from all other peaks, with no interference at its retention time. Peak purity analysis using a photodiode array (PDA) detector is also a common practice to confirm that the analyte peak is spectrally homogeneous. chromatographyonline.comnih.gov
For instance, in the development of a stability-indicating method for an indole derivative, forced degradation studies are performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. nih.govresearchgate.net The analytical method must be able to separate the main compound from all resulting degradation products, demonstrating its specificity.
Illustrative Data for Specificity Study:
| Sample Injected | Retention Time of Main Peak (min) | Peak Purity |
|---|---|---|
| This compound Standard | 8.5 | > 0.999 |
| Placebo | No peak at 8.5 min | N/A |
| Spiked Sample (with impurities) | 8.5 (main peak) | > 0.999 |
| Acid Stressed Sample | 8.5 (main peak) | > 0.999 |
| Base Stressed Sample | 8.5 (main peak) | > 0.999 |
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. mtc-usa.comnih.govresearchgate.net The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. mtc-usa.comnih.govresearchgate.net
For the assay of this compound, linearity is typically established by preparing a series of at least five standard solutions of known concentrations, spanning, for example, 80% to 120% of the nominal assay concentration. For impurity quantification, the range should cover from the reporting threshold to 120% of the specification limit for the impurity. pensoft.net
The data are then analyzed by linear regression. A high correlation coefficient (r² > 0.99) is generally required, and the y-intercept should be close to zero. Visual inspection of the calibration curve is also important to ensure there is no significant deviation from linearity. pensoft.netresearchgate.net
Illustrative Linearity Data for this compound:
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 80 | 1,205,000 |
| 90 | 1,355,000 |
| 100 | 1,510,000 |
| 110 | 1,660,000 |
Calibration Curve Parameters:
Slope: 15,100
Y-intercept: 5,000
Correlation Coefficient (r²): 0.9998
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.netnih.gov It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Repeatability (Intra-assay precision): This is assessed by performing the analysis on the same sample multiple times (e.g., six replicate injections of the same standard solution or nine determinations across the specified range) by the same analyst on the same day with the same equipment. pensoft.net
Intermediate Precision: This evaluates the effect of random events on the precision of the analytical procedure within the same laboratory. It is typically assessed by varying factors such as the day of analysis, the analyst, and the equipment. pensoft.net
The precision is expressed as the Relative Standard Deviation (RSD) of the measurements. For the assay of the main component, the RSD should typically be less than 2%. nih.gov
Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.netnih.gov It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. For the assay of this compound, accuracy would be assessed by analyzing samples with known concentrations (e.g., 80%, 100%, and 120% of the nominal concentration) and calculating the percentage recovery. pensoft.net
Illustrative Precision and Accuracy Data:
| Level | Concentration (µg/mL) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) | Accuracy (% Recovery) |
|---|---|---|---|---|
| Low | 80 | 0.8 | 1.2 | 99.5 |
| Medium | 100 | 0.6 | 1.0 | 100.2 |
| High | 120 | 0.7 | 1.1 | 99.8 |
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. chromatographyonline.com For an HPLC method for this compound, robustness would be evaluated by intentionally varying parameters such as:
Mobile phase composition (e.g., ±2% organic phase)
Mobile phase pH (e.g., ±0.2 units)
Column temperature (e.g., ±5 °C)
Flow rate (e.g., ±0.1 mL/min)
Wavelength of detection (e.g., ±2 nm)
The effect of these variations on the analytical results (e.g., retention time, peak area, and resolution) is then assessed. A robust method will show minimal changes in the results when these parameters are varied. chromatographyonline.com
Transferability refers to the ability of an analytical procedure to be successfully transferred from one laboratory to another. This is demonstrated by showing that the receiving laboratory can achieve comparable results to the originating laboratory. The robustness of the method is a key prerequisite for successful method transfer.
Development of Methods for Impurity Profiling and Related Substances Analysis
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. beilstein-journals.orgijprajournal.comresearchgate.netnih.govajprd.com For this compound, impurities can arise from starting materials, intermediates, by-products of the synthesis, and degradation products. beilstein-journals.orgnih.gov
The development of an analytical method for related substances typically involves a high-resolution chromatographic technique, most commonly HPLC with UV or mass spectrometric (MS) detection. beilstein-journals.orgnih.gov The method must be sensitive enough to detect and quantify impurities at very low levels (often down to 0.05%).
The validation of an impurity profiling method follows the same principles as for the assay method, but with a focus on the lower concentration range of the impurities. The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters to be determined.
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Forced degradation studies are crucial for identifying potential degradation products and ensuring the stability-indicating nature of the method. nih.govresearchgate.net Any significant degradation products would need to be identified, and if necessary, their structure elucidated using techniques like LC-MS/MS and NMR.
Illustrative Data for an Impurity Profiling Method:
| Impurity | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|---|---|
| Starting Material A | 0.05 | 0.15 | 0.15 - 5.0 | 0.9995 |
| Intermediate B | 0.04 | 0.12 | 0.12 - 4.0 | 0.9997 |
| By-product C | 0.06 | 0.18 | 0.18 - 6.0 | 0.9992 |
Advanced Chemical Applications of 1 5 Tert Butyl 1h Indol 3 Yl Ethanamine in Organic Synthesis and Materials Science
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The presence of a stereocenter in 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanamine makes it a highly valuable chiral precursor for the asymmetric synthesis of complex molecules. Chiral amines are fundamental components in a vast array of pharmaceuticals and natural products. The strategic placement of the bulky tert-butyl group on the indole (B1671886) ring can influence the stereochemical outcome of reactions, providing a tool for diastereoselective synthesis.
The use of chiral tryptamine (B22526) derivatives is a well-established strategy in the total synthesis of alkaloids and other biologically active compounds. For instance, chiral β-enamino esters can be prepared through the reaction of methyl propiolate with chiral amines, which then undergo aza-annulation to form complex heterocyclic systems. researchgate.net The primary amine of this compound can be utilized in a similar fashion to construct intricate molecular architectures.
Furthermore, the development of chiral reagents for asymmetric synthesis is a significant area of research. The Ellman lab, for example, developed tert-butanesulfinamide as a versatile chiral auxiliary for the synthesis of a wide variety of chiral amines. yale.edu This highlights the importance of chiral amine precursors in modern organic synthesis. The unique structure of this compound, with its chiral center and bulky substituent, makes it an ideal candidate for the development of novel chiral auxiliaries and for direct incorporation into complex target molecules.
Table 1: Potential Reactions Utilizing this compound as a Chiral Building Block
| Reaction Type | Reagent/Catalyst | Potential Product Class |
| Pictet-Spengler Reaction | Aldehydes/Ketones | Chiral β-carbolines |
| Aza-Michael Addition | α,β-Unsaturated Esters | Chiral β-amino acid derivatives |
| Reductive Amination | Carbonyl Compounds | Substituted chiral tryptamines |
| Dynamic Kinetic Resolution | Acylating agents/Enzymes | Enantiomerically pure amides |
Application as a Ligand Precursor in Catalysis
The amine functionality of this compound serves as an excellent anchor point for the synthesis of novel chiral ligands for transition-metal catalysis. Chiral ligands are crucial for enantioselective catalysis, a field that has revolutionized the synthesis of single-enantiomer drugs.
The indole nitrogen and the primary amine can act as a bidentate ligand system, chelating to a metal center and creating a chiral environment. The steric bulk of the tert-butyl group can play a significant role in dictating the coordination geometry and the selectivity of the catalyst. Schiff base complexes, formed by the condensation of amines with aldehydes, are a common class of ligands in coordination chemistry and have been used in a variety of catalytic applications. materialsciencejournal.org The reaction of this compound with a suitable aldehyde would yield a chiral Schiff base ligand capable of coordinating with various metals.
For example, titanium complexes supported by bis-phenoxide ligands have shown catalytic activity in alkyne hydroamination. umn.edu Similarly, a ligand derived from this compound could be used to develop novel catalysts for a range of organic transformations, including hydrogenations, C-C bond-forming reactions, and hydroaminations. The modular nature of this precursor allows for the synthesis of a library of ligands with varying electronic and steric properties, facilitating the optimization of catalytic activity and selectivity.
Table 2: Potential Catalytic Applications of Ligands Derived from this compound
| Metal | Reaction Type | Potential Substrates |
| Rhodium/Ruthenium | Asymmetric Hydrogenation | Prochiral olefins, ketones |
| Palladium | Asymmetric Allylic Alkylation | Allylic esters, pronucleophiles |
| Copper | Asymmetric Henry Reaction | Aldehydes, nitroalkanes |
| Titanium | Hydroamination | Alkynes, amines |
Integration into Advanced Materials (e.g., polymers, functional dyes)
The unique photophysical properties of the indole ring make it an attractive component for the design of advanced materials. Indole derivatives are known to be fluorescent and their emission properties can be tuned by the introduction of substituents. The incorporation of this compound into polymers or as a component of functional dyes can lead to materials with tailored optical and electronic properties.
For instance, γ-carbolines derived from indole-2-carboxaldehydes have been shown to be fluorescent and exhibit interesting biological activities. beilstein-journals.org The amine functionality of this compound provides a convenient handle for polymerization or for attachment to other chromophores. The bulky tert-butyl group can influence the solid-state packing of these materials, potentially preventing aggregation-caused quenching of fluorescence and enhancing the performance of organic light-emitting diodes (OLEDs) or fluorescent sensors.
Furthermore, indole derivatives have been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.gov By incorporating this compound into a polymer backbone, it may be possible to develop novel materials for drug delivery or biomedical imaging applications. The ability to modify the amine allows for the attachment of targeting moieties or other functional groups, leading to the creation of multifunctional materials.
Q & A
Q. What are the optimal synthetic routes for 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanamine, and how do reaction conditions influence yield?
Synthesis typically involves:
- Step 1 : Formation of the indole core via Fischer indole synthesis or cyclization of substituted anilines with ketones .
- Step 2 : Introduction of the tert-butyl group at the 5-position using tert-butyl halides or Grignard reagents under inert conditions .
- Step 3 : Amination at the 3-position via reductive amination or nucleophilic substitution, with catalysts like palladium or copper improving efficiency .
Key variables : Temperature (60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading significantly affect yield (reported 45–75%) .**
Q. How is the structural integrity of this compound confirmed post-synthesis?
- NMR : and NMR verify tert-butyl (δ ~1.3 ppm for , 29–35 ppm for ) and ethanamine (δ ~2.7–3.1 ppm for CH) positions .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks at m/z 216.328 (CHN) .
- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What are the primary biological targets of this compound, and how do structural modifications alter receptor affinity?
- Serotonergic Targets : Structural analogs (e.g., 5-HT, 5-HT) show affinity due to the ethylamine side chain and indole core, mimicking tryptamine .
- SAR Insights :
- tert-Butyl Group : Enhances lipophilicity and metabolic stability but may reduce aqueous solubility .
- Ethylamine Chain : Shortening or branching decreases 5-HT receptor binding (IC shifts from nM to μM) .
Methodology : Radioligand binding assays (e.g., -LSD for 5-HT) and functional cAMP assays quantify receptor interactions .
Q. How can contradictory data on the compound’s pharmacokinetic properties be resolved?
- Issue : Discrepancies in bioavailability (10–30% in rodent studies) may arise from assay sensitivity or formulation differences.
- Resolution :
Q. What advanced analytical techniques are recommended for detecting degradation products under stress conditions?
- Forced Degradation Studies :
- Stability Indicating Methods : Use HILIC columns for polar degradants and correlate with QbD principles .
Experimental Design & Data Analysis
Q. How to design a study comparing the bioactivity of this compound with its halogenated analogs?
- Hypothesis : Fluorine or chlorine substitution at the 5-position enhances CNS penetration.
- Methods :
Q. What statistical approaches address variability in dose-response curves for this compound?
- Nonlinear Regression : Fit sigmoidal curves (GraphPad Prism) to calculate EC and Hill coefficients .
- ANOVA with Tukey’s Test : Compare efficacy across analogs (e.g., tert-butyl vs. methyl derivatives) .
- Bootstrap Resampling : Estimate confidence intervals for small-sample studies (n=6–8) .
Safety & Handling
Q. What precautions are necessary when handling this compound in aqueous solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
